molecular formula C15H11Br3ClNO3 B5054810 2-(2,4,6-tribromophenoxy)ethyl N-(4-chlorophenyl)carbamate

2-(2,4,6-tribromophenoxy)ethyl N-(4-chlorophenyl)carbamate

Cat. No.: B5054810
M. Wt: 528.4 g/mol
InChI Key: BTFSCOJMLAYIEK-UHFFFAOYSA-N
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Description

2-(2,4,6-tribromophenoxy)ethyl N-(4-chlorophenyl)carbamate is a synthetic organic compound with the molecular formula C13H7Br3ClNO2. It is characterized by the presence of bromine, chlorine, and carbamate functional groups, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-tribromophenoxy)ethyl N-(4-chlorophenyl)carbamate typically involves the reaction of 2,4,6-tribromophenol with ethylene oxide to form 2-(2,4,6-tribromophenoxy)ethanol. This intermediate is then reacted with 4-chlorophenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-tribromophenoxy)ethyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine and chlorine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted phenols and carbamates.

Scientific Research Applications

2-(2,4,6-tribromophenoxy)ethyl N-(4-chlorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4,6-tribromophenoxy)ethyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include disruption of cellular processes and interference with signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-tribromophenyl N-(2-chlorophenyl)carbamate
  • 2,4,6-tribromophenyl N-(3-(trifluoromethyl)phenyl)carbamate
  • 2,4,6-tribromophenyl N-phenylcarbamate

Uniqueness

2-(2,4,6-tribromophenoxy)ethyl N-(4-chlorophenyl)carbamate is unique due to its specific combination of bromine, chlorine, and carbamate groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,4,6-tribromophenoxy)ethyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br3ClNO3/c16-9-7-12(17)14(13(18)8-9)22-5-6-23-15(21)20-11-3-1-10(19)2-4-11/h1-4,7-8H,5-6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFSCOJMLAYIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCCOC2=C(C=C(C=C2Br)Br)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br3ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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